molecular formula C19H19N3O5S3 B2909229 (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887202-29-1

(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2909229
CAS RN: 887202-29-1
M. Wt: 465.56
InChI Key: KFEIOLMUYZYZAJ-XUTLUUPISA-N
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Description

(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H19N3O5S3 and its molecular weight is 465.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on benzothiazoles and related compounds has contributed significantly to the field of organic synthesis, demonstrating their versatility in the formation of complex molecular structures. For instance, studies on the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates have shown efficient and environmentally friendly methods for creating compounds with potential as commercial fungicides or peptide derivatives. This indicates a broad interest in utilizing such structures for developing new chemical entities with practical applications (Kalhor, 2015).

Pharmacological Potential

Compounds structurally similar to the query chemical have been explored for their pharmacological potential, including as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. A study on iminothiazolidin-4-one acetate derivatives highlighted their significant inhibitory activity against aldose reductase, suggesting potential therapeutic applications for managing diabetic complications. This underlines the importance of such compounds in medicinal chemistry research aimed at discovering novel treatments for chronic conditions (Ali et al., 2012).

Material Science Applications

In material science, the structural properties of benzothiazoles and related compounds have been utilized in the synthesis of new materials. Research on the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes has revealed their potential in developing materials with antimicrobial properties against various bacterial strains. This suggests the utility of such compounds in creating materials with specific biological activities, which could have wide-ranging applications in healthcare and industry (Mishra et al., 2019).

Antihypertensive Agents

The exploration of thiazolylcarbamoyl acetates in the development of antihypertensive agents underscores the pharmacological diversity of these compounds. By undergoing various chemical reactions to produce derivatives with α-blocking activity, research has demonstrated the potential of these compounds in managing hypertension, highlighting their significance in drug discovery and development (Abdel-Wahab et al., 2008).

Future Directions

: Xu, Z., Yuan, S., Chen, L., & Yang, D. (2024). “A good pun is its own reword”: Can Large Language Models Understand Puns? arXiv preprint arXiv:2404.13599. : Regulatory Impact Analysis. (n.d.). In Wikipedia. Retrieved from here : Comprehensive analysis of factors related to children’s “sense of happiness.” (2024). Child Research Net. Retrieved from here

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre (ensifentrine) , primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to a range of downstream effects. These include relaxation of smooth muscle cells (resulting in bronchodilation) and inhibition of inflammatory cell activation .

Result of Action

The dual action of Ohtuvayre, combining bronchodilation and anti-inflammatory effects, can provide significant benefits for patients with chronic obstructive pulmonary disease (COPD) . It can help alleviate symptoms such as breathlessness and persistent coughing .

properties

IUPAC Name

ethyl 2-[2-(2-methylsulfanylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-3-27-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)28-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEIOLMUYZYZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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